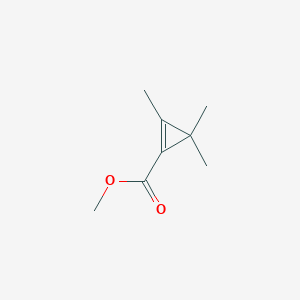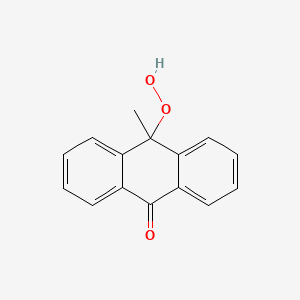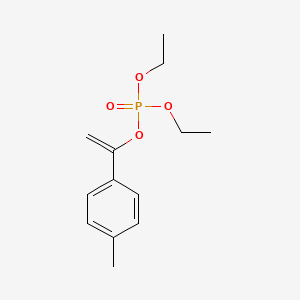
Diethyl 1-(4-methylphenyl)ethenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(4-methylphenyl)ethenyl phosphate is an organic compound with the molecular formula C13H19O4P. It is a member of the phosphate ester family and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 1-(4-methylphenyl)ethenyl moiety, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-methylphenyl)ethenyl phosphate typically involves the reaction of 4-methylphenylacetylene with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{4-methylphenylacetylene} + \text{diethyl chlorophosphate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-(4-methylphenyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce diethyl 1-(4-methylphenyl)ethenyl alcohols.
Applications De Recherche Scientifique
Diethyl 1-(4-methylphenyl)ethenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a biochemical probe.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl 1-(4-methylphenyl)ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-methoxyphenyl phosphate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphate
Uniqueness
Diethyl 1-(4-methylphenyl)ethenyl phosphate is unique due to its specific structural features, such as the 1-(4-methylphenyl)ethenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar phosphate esters.
Propriétés
Numéro CAS |
18276-76-1 |
|---|---|
Formule moléculaire |
C13H19O4P |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
diethyl 1-(4-methylphenyl)ethenyl phosphate |
InChI |
InChI=1S/C13H19O4P/c1-5-15-18(14,16-6-2)17-12(4)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
Clé InChI |
IVCNAPARVUUFRC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
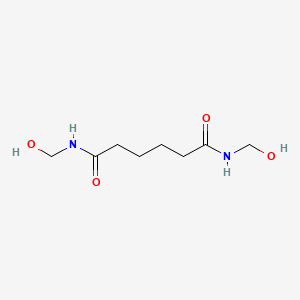
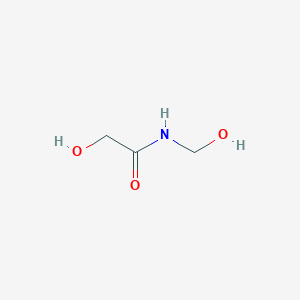

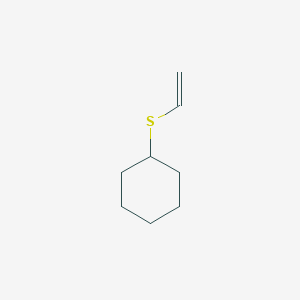
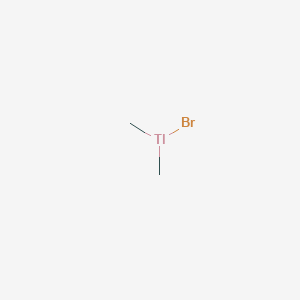

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

